5-Chloro-4-fluoropyridin-3-amine
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Overview
Description
5-Chloro-4-fluoropyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H4ClFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted by an amino group, a fluorine atom, and a chlorine atom, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group.
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of 3,5-dichloro-2,4,6-trifluoropyridine in the presence of a palladium catalyst and ammonium formate.
Industrial Production Methods: Industrial production of 5-Chloro-4-fluoropyridin-3-amine often involves large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-4-fluoropyridin-3-amine can undergo various substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Sodium Methoxide: Used in nucleophilic substitution reactions.
Palladium Catalyst: Employed in catalytic hydrogenation reactions.
Ammonium Formate: Acts as a hydrogen donor in catalytic hydrogenation.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Chloro-4-fluoropyridin-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new chemical entities .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It is investigated for its biological activity and potential therapeutic applications .
Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests .
Mechanism of Action
The exact mechanism of action of 5-Chloro-4-fluoropyridin-3-amine depends on its specific applicationThese interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the desired biological effects .
Comparison with Similar Compounds
5-Chloro-2-fluoropyridin-3-amine: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
3-Amino-5-fluoropyridine: Another related compound with a different substitution pattern, used in similar applications.
Uniqueness: 5-Chloro-4-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-chloro-4-fluoropyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGBGHJZUCKZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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